molecular formula C6H11ClN2O2 B2473950 (2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride CAS No. 2305255-87-0

(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride

Cat. No.: B2473950
CAS No.: 2305255-87-0
M. Wt: 178.62
InChI Key: SYSXQARBBVISCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride is a spirocyclic compound featuring a unique bicyclic framework with oxygen and nitrogen heteroatoms. Its molecular formula is C₆H₁₀ClN₂O₂ (as inferred from and cross-referenced with structural analogs in ). The compound is utilized as a specialized building block in organic and medicinal chemistry, particularly for synthesizing pharmacologically active molecules. Key structural attributes include a spiro[3.4]octane core, an amide moiety, and a secondary amine group protonated as a hydrochloride salt, enhancing its solubility for synthetic applications .

Pricing data from CymitQuimica () indicates commercial availability at €645.00 for 50 mg and €1,809.00 for 500 mg, reflecting its niche use and synthetic complexity.

Properties

IUPAC Name

2-amino-5-oxa-7-azaspiro[3.4]octan-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c7-4-1-6(2-4)3-8-5(9)10-6;/h4H,1-3,7H2,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSXQARBBVISCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC(=O)O2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305253-28-3
Record name rac-(2s,4s)-2-amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride typically involves the annulation of a cyclopentane ring or a four-membered ring. One approach includes the use of photochemistry, specifically [2 + 2] cycloaddition reactions, to form the spirocyclic structure . Another method involves the use of readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would likely involve optimization of reaction conditions, such as solvent choice and catalyst loading, to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reducing agents can be used to remove oxygen functionalities or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride involves its interaction with specific molecular targets, such as sigma-1 receptors. These interactions can modulate various biological pathways, leading to effects such as enhanced analgesic activity and reduced tolerance to opioids .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related spirocyclic derivatives, focusing on molecular properties, collision cross-sections (CCS), and commercial profiles.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences
(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride C₆H₁₀ClN₂O₂ 192.62 (calculated) EN300-6763462 Baseline compound with O and N in the spiro framework.
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride C₆H₁₁ClN₂O₂ 178.62 1909305-58-3 Methyl substitution at N7, reducing molecular weight.
5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride C₉H₁₇ClN₃O₂ 235.71 2443909-85-9 Triaza core with methoxyethyl chain, increasing complexity.

Collision Cross-Section (CCS) Analysis

CCS values, predicted via ion mobility spectrometry (), highlight steric and conformational differences:

Compound Name Adduct m/z CCS (Ų)
This compound [M+H]+ 129.07 124.5
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride [M+H]+ 143.08 128.0

The 7-methyl derivative exhibits higher CCS values due to increased steric bulk from the methyl group, suggesting altered pharmacokinetic properties such as membrane permeability or protein binding.

Commercial Availability and Pricing

Compound Name Supplier Price (50 mg) Notes
This compound CymitQuimica €645.00 Widely available
5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride Apollo Scientific €1,178.00 (100 mg) Higher cost due to complex synthesis

Research and Practical Considerations

  • Synthetic Utility : The target compound’s spirocyclic scaffold is advantageous for designing protease inhibitors or kinase modulators, though literature data remain scarce .
  • Stability : The hydrochloride salt form improves stability and handling compared to freebase analogs.
  • Gaps in Data: No peer-reviewed studies are available for the compared compounds, underscoring the need for further pharmacological profiling .

Biological Activity

(2s,4s)-2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one hydrochloride is a compound of interest in pharmacological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Structural Characteristics

The compound has a molecular formula of C6_6H11_{11}ClN2_2O2_2 and a molecular weight of approximately 176.62 g/mol. It features a spirocyclic structure that contributes to its biological activity by influencing receptor interactions and metabolic pathways.

Research indicates that this compound may exert its effects through several mechanisms:

  • Receptor Modulation : The compound has been shown to interact with various neurotransmitter receptors, potentially acting as an agonist or antagonist, depending on the target receptor.
  • Immunomodulatory Effects : Studies have demonstrated that derivatives of spirocyclic compounds can modulate immune responses, enhancing or suppressing lymphocyte proliferation and cytokine production .
  • Antiviral Activity : Some spirocyclic compounds exhibit antiviral properties by inhibiting viral replication in cell lines, suggesting potential applications in treating viral infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Type Effect Observed Reference
Immunosuppression Inhibition of phytohemagglutinin-induced proliferation
Cytotoxicity Low cytotoxicity in human peripheral blood lymphocytes
Antiviral Inhibition of human herpes virus type 1 replication
Antitumor Suppression of tumor necrosis factor α production
Signal Pathway Modulation Induction of apoptosis in cancer cell lines

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • Immunological Study : A study evaluated the immunomodulatory effects of this compound on human lymphocytes, demonstrating significant inhibition of cell proliferation in response to mitogens like phytohemagglutinin A. The findings suggest its potential use in treating autoimmune disorders .
  • Antiviral Research : In vitro studies indicated that the compound significantly reduced the replication rates of human herpes virus type 1 in A549 cell lines, highlighting its potential as an antiviral agent .
  • Cancer Therapy Exploration : The compound was tested for its effects on various tumor cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through modulation of signaling pathways related to cell survival .

Q & A

Q. What computational tools predict structure-activity relationships (SAR) for derivatives?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics simulations map substituent effects on NS5A binding. Free energy perturbation (FEP) calculations prioritize derivatives with improved binding ΔG values .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields across studies?

  • Methodological Answer : Compare reaction scales, purification methods (e.g., column chromatography vs. recrystallization), and analytical techniques. Batch-to-batch variability in reagent purity (e.g., lithium aluminum hydride) may also explain yield differences. Reproducibility requires strict adherence to published protocols .

Q. Why do biological activity results vary between cell-based and enzymatic assays?

  • Methodological Answer : Cell-based assays account for membrane permeability and intracellular metabolism, whereas enzymatic assays (e.g., NS5A binding ELISA) isolate target interactions. Discrepancies may arise from off-target effects or assay sensitivity thresholds. Orthogonal validation using both methods is recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.